molecular formula C11H8N4O3S B2854500 Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2062380-43-0

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2854500
CAS No.: 2062380-43-0
M. Wt: 276.27
InChI Key: NOGRJDXFNAMQDS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a complex organic compound belonging to the triazolopyrazine class. This compound features a fused triazole and pyrazine ring system, which is substituted with a thiophene group and a carboxylate ester moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Triazolopyrazine Core: : This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

  • Introduction of the Thiophene Group: : The thiophene moiety is introduced through a substitution reaction, often involving a thiophene derivative and a suitable catalyst.

  • Esterification: : The final step involves converting the carboxylic acid group into its methyl ester form using methanol in the presence of an acid catalyst.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

  • Substitution: : Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in research and applications.

Scientific Research Applications

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound exhibits biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new treatments for various diseases.

  • Industry: : Its unique properties make it valuable in the production of advanced materials and chemical products.

Comparison with Similar Compounds

When compared to other similar compounds, Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate stands out due to its unique structural features and biological activities. Similar compounds include other triazolopyrazines and thiophene derivatives, which may share some properties but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

methyl 4-oxo-6-thiophen-3-yl-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c1-18-11(17)8-9-10(16)12-7(4-15(9)14-13-8)6-2-3-19-5-6/h2-5H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGRJDXFNAMQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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